molecular formula C16H25NO4 B137950 tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate CAS No. 133565-43-2

tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate

Cat. No. B137950
M. Wt: 295.37 g/mol
InChI Key: RXDBGDZAKNELGW-TZMCWYRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate is a chiral molecule that has been studied in various contexts due to its potential as an intermediate in organic synthesis. It is related to tert-butyl N-hydroxycarbamates, which have been prepared from aldehydes and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines . This compound is also structurally related to other tert-butyl carbamate derivatives that have been synthesized for different purposes, such as intermediates for potent CCR2 antagonists , natural product synthesis , and as a protected boronic acid analog of aspartic acid .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multiple steps, including protection and deprotection strategies, to maintain the integrity of functional groups. For instance, the synthesis of a related compound, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, was achieved from L-Serine through a seven-step process that included esterification, Boc protection, and Corey-Fuchs reaction . Another example is the multigram asymmetric synthesis of a chiral tetraazamacrocycle, which involved an improved synthesis of a precursor and the introduction of an orthogonally protected chiral glutarate arm .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The molecular structures of similar compounds, such as tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, have been analyzed and found to exhibit intermolecular hydrogen-bond connectivity in two dimensions . The crystal structure of another related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirmed the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions, often as intermediates or building blocks. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been used in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis . The iodolactamization reaction was a key step in the enantioselective synthesis of a benzyl carbamate derivative, leading to a highly functionalized compound . Additionally, the reactivity of N-tert-butyl-1,2-diaminoethane has been studied, showing its ability to react with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt10.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure and the presence of various functional groups. These properties are essential for their reactivity and potential applications in synthesis. For instance, the orthogonally protected boronic acid analog of aspartic acid, which is a tert-butyl carbamate derivative, was synthesized and its diastereomers were separated, indicating the importance of stereochemistry in determining the properties of these compounds . The overall yield and steps involved in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine also highlight the importance of optimizing synthesis conditions to achieve desired yields and purities .

Scientific Research Applications

Synthesis of Natural Products

(R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is a crucial intermediate in synthesizing natural products like jaspine B. Jaspine B, isolated from various sponges, exhibits cytotoxic activity against several human carcinoma cell lines. The synthesis process of this compound from L-Serine is multi-stepped, including esterification, Bn protection, Boc protection, TBS protection, reduction, Corey-Fuchs reaction, and can achieve a yield of 30% through seven steps (Tang et al., 2014). The same study also discusses another synthetic pathway from L-Serine with an overall yield of 41%, involving esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection (Tang et al., 2014).

Structural Studies

tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has confirmed the relative substitution of the cyclopentane ring, aligning with that in β-2-deoxyribosylamine, highlighting its importance in structural and synthetic organic chemistry (Ober et al., 2004).

Antimalarial Activity

Certain (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives, including tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate, have shown anti-malarial activity. Crystal structures of active and non-active derivatives have been reported, and biological studies have emphasized the importance of specific substituents, like the OH group and the benzyl group, for generating activity (Cunico et al., 2009).

Drug Synthesis and Chemical Transformations

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, serve as N-(Boc)-protected nitrones. These compounds, in reaction with organometallics, yield N-(Boc)hydroxylamines and are considered significant as building blocks in organic synthesis due to their chemical transformation capabilities (Guinchard et al., 2005).

Safety And Hazards

This involves studying the toxicity of the compound, precautions to be taken while handling it, and first aid measures in case of exposure.


Future Directions

This involves potential applications of the compound and areas where further research is needed.


Please note that not all compounds will have information available in all these categories. The availability of information largely depends on how much research has been done on the compound. For a comprehensive analysis, you may need to consult multiple sources like research articles, books, and reputable online databases. Always make sure to cite your sources when presenting the information.


properties

IUPAC Name

tert-butyl N-[(2R,3R)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDBGDZAKNELGW-TZMCWYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301133938
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate

CAS RN

133565-43-2
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133565-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301133938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.